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Compound of Interest

Compound Name:
1-Methyl-3-nitro-5-

propoxybenzene

Cat. No.: B8026121 Get Quote

Disclaimer: Direct experimental data for 1-Methyl-3-nitro-5-propoxybenzene is scarce in

publicly available literature. This guide has been constructed by extrapolating data from

structurally analogous compounds. All properties and protocols should be considered predictive

and require experimental verification.

Executive Summary
This technical guide provides a comprehensive characterization of 1-Methyl-3-nitro-5-
propoxybenzene, a substituted nitroaromatic compound. Due to the limited direct

experimental data, this document leverages information from structurally related molecules to

predict its physicochemical properties, spectroscopic signature, potential synthesis routes, and

plausible biological activities. This guide is intended for researchers, scientists, and

professionals in drug development who may consider this or similar scaffolds for further

investigation. All quantitative data is presented in structured tables, and detailed experimental

protocols for its synthesis are proposed. Visual diagrams generated using Graphviz are

included to illustrate synthetic pathways.

Physicochemical Properties
The physicochemical properties of 1-Methyl-3-nitro-5-propoxybenzene have been estimated

based on data from similar compounds such as m-nitrotoluene, 1-nitro-3-propoxybenzene, and

1-methyl-3-propoxybenzene. These predicted values provide a baseline for experimental

design and characterization.
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Property Predicted Value Citation

Molecular Formula C₁₀H₁₃NO₃ [1]

Molecular Weight 195.21 g/mol [1]

Appearance
Likely a yellow to pale-yellow

liquid or low-melting solid
[2][3]

Boiling Point
Estimated to be in the range of

280-300 °C at 760 mmHg
[4]

Melting Point
Estimated to be near room

temperature
[2][3]

Density Approximately 1.1 - 1.2 g/mL [4][5]

Solubility

Expected to be poorly soluble

in water, but soluble in

common organic solvents like

ethanol, ether, and benzene.

[5]

Vapor Pressure
Likely low, characteristic of

substituted nitroaromatics.
[3]

Synthesis and Experimental Protocols
The synthesis of 1-Methyl-3-nitro-5-propoxybenzene can be logically approached through

two primary routes, leveraging well-established organic reactions: electrophilic nitration and

Williamson ether synthesis.

Proposed Synthetic Route 1: Nitration of 1-Methyl-3-
propoxybenzene
This route involves the nitration of the commercially available precursor, 1-methyl-3-

propoxybenzene. The directing effects of the methyl (ortho-, para-directing) and propoxy

(ortho-, para-directing) groups will likely result in a mixture of isomers, from which the desired

1-methyl-3-nitro-5-propoxybenzene would need to be separated.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, place 1-methyl-3-propoxybenzene (1 equivalent) in a

suitable solvent such as glacial acetic acid.

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of

concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) while

cooling in an ice bath.

Nitration Reaction: Cool the flask containing the 1-methyl-3-propoxybenzene solution to 0-5

°C using an ice bath. Add the nitrating mixture dropwise from the dropping funnel while

maintaining the temperature below 10 °C.[6]

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room

temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography

(TLC).

Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker of

crushed ice with stirring. A yellow oily product or solid precipitate should form.

Extraction: If an oily product forms, extract the aqueous mixture with an organic solvent such

as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, a

saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The resulting crude product will likely be a mixture of isomers.

Purify the desired 1-methyl-3-nitro-5-propoxybenzene using column chromatography on

silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
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Workflow for the synthesis of 1-Methyl-3-nitro-5-propoxybenzene via nitration.

Proposed Synthetic Route 2: Williamson Ether
Synthesis
This alternative route involves the reaction of 3-methyl-5-nitrophenol with a propyl halide in the

presence of a base. This method is generally more regioselective for the position of the

propoxy group.
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Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, dissolve 3-methyl-5-nitrophenol (1 equivalent) in a suitable polar aprotic

solvent such as acetone or dimethylformamide (DMF).

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃)

(1.5 equivalents), to the solution. Heat the mixture to reflux for 1-2 hours to ensure the

formation of the potassium phenoxide salt.

Alkylation: To the refluxing mixture, add 1-bromopropane or 1-iodopropane (1.2 equivalents)

dropwise.

Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours, monitoring the

progress by TLC.

Workup: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts.

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the

residue in an organic solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel to obtain pure 1-Methyl-3-
nitro-5-propoxybenzene.
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Workflow for the synthesis of 1-Methyl-3-nitro-5-propoxybenzene via Williamson ether

synthesis.

Spectroscopic Characterization (Predicted)
The expected spectroscopic data for 1-Methyl-3-nitro-5-propoxybenzene is predicted based

on the analysis of its constituent functional groups and data from similar molecules.
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Technique Predicted Spectral Features

¹H NMR

- Aromatic protons will appear as distinct signals

in the downfield region (δ 7.0-8.5 ppm).- The

methyl group protons will appear as a singlet

around δ 2.4-2.6 ppm.- The propoxy group will

show a triplet for the O-CH₂ protons around δ

4.0-4.2 ppm, a sextet for the -CH₂- protons

around δ 1.8-2.0 ppm, and a triplet for the

terminal -CH₃ protons around δ 1.0-1.2 ppm.

¹³C NMR

- Aromatic carbons will appear in the δ 110-160

ppm region, with the carbon attached to the nitro

group being the most downfield.- The methyl

carbon will be around δ 20-25 ppm.- The

propoxy carbons will be at approximately δ 70

(O-CH₂), δ 22 (-CH₂-), and δ 10 (-CH₃) ppm.

IR Spectroscopy

- Strong asymmetric and symmetric stretching

vibrations for the nitro group (NO₂) are expected

around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹,

respectively.- C-O-C stretching for the ether

linkage will be observed around 1200-1250

cm⁻¹.- Aromatic C-H stretching will be seen

above 3000 cm⁻¹.

Mass Spectrometry

- The molecular ion peak (M⁺) should be

observed at m/z = 195.21.- Common

fragmentation patterns may include the loss of

the nitro group (-NO₂), the propoxy group (-

OC₃H₇), or cleavage of the propyl chain.

Potential Biological Activity and Signaling Pathways
Nitroaromatic compounds are known for a wide range of biological activities, which are often

linked to the bioreduction of the nitro group.[7]

Antimicrobial Activity
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Many nitroaromatic compounds exhibit antimicrobial properties. The mechanism of action is

generally believed to involve the enzymatic reduction of the nitro group within microbial cells to

form reactive nitroso and hydroxylamine intermediates. These reactive species can induce

oxidative stress and damage cellular macromolecules such as DNA, leading to cell death.[7]

Potential Toxicity and Metabolic Activation
The biological activity of nitroaromatic compounds is a double-edged sword. The same

reductive activation that confers antimicrobial effects can also lead to toxicity in higher

organisms. The reactive intermediates generated can bind to cellular proteins and nucleic

acids, potentially leading to cytotoxicity and genotoxicity.[8]

Signaling Pathway Diagram: Reductive Activation
The following diagram illustrates the general pathway for the reductive activation of a

nitroaromatic compound, which is central to its biological activity.
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General pathway for the reductive activation of nitroaromatic compounds.

Conclusion
While 1-Methyl-3-nitro-5-propoxybenzene is not a well-documented compound, this guide

provides a robust, data-driven framework for its characterization. The predicted
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physicochemical properties, proposed synthetic routes with detailed protocols, and anticipated

spectroscopic signatures offer a solid foundation for any researcher or drug development

professional interested in exploring this molecule. The potential for biological activity, stemming

from its nitroaromatic core, warrants further investigation, though careful consideration of its

potential toxicity is also necessary. All information presented herein should be validated through

laboratory experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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